![molecular formula C18H18N4O3S B2519288 N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide CAS No. 902503-27-9](/img/no-structure.png)
N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide, also known as DTQ, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DTQ belongs to the class of quinazoline derivatives and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research on quinazolinone derivatives reveals significant antimicrobial properties. Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, showing good antimicrobial activity compared to standard drugs, indicating the potential of such compounds in addressing microbial resistance (Patel & Shaikh, 2011).
Pharmacological Importance
Quinazolinone derivatives are recognized for their varied pharmacological significance, including anti-inflammatory, analgesic, and antibacterial activities. Rajveer et al. (2010) conducted studies on 6-bromoquinazolinone derivatives to evaluate their pharmacological activities, which were synthesized, purified, and characterized with analytical and spectral data (Rajveer et al., 2010).
Synthesis of Novel Derivatives
The synthesis of new derivatives enhances the understanding of their biological activities. Nguyen et al. (2022) successfully synthesized new derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides through a four-step process from anthranilic acid and aryl isothiocyanates, highlighting the chemical versatility and potential for further biological exploration (Nguyen et al., 2022).
Analgesic and Anti-inflammatory Activities
The exploration of analgesic and anti-inflammatory activities of quinazolinone derivatives is a significant area of research. Alagarsamy et al. (2015) synthesized novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities, finding potent analgesic and anti-inflammatory activities in certain compounds, indicating their therapeutic potential (Alagarsamy et al., 2015).
Antitumor Activity
Quinazolinone derivatives have been evaluated for their antitumor activities. A study by Al-Suwaidan et al. (2016) on 3-benzyl-substituted-4(3H)-quinazolinones showed significant broad-spectrum antitumor activity, with certain compounds being more potent than the positive control, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide involves the reaction of 6,7-dimethoxy-2-thioxo-1,2-dihydroquinazoline-4-amine with 4-bromoacetanilide in the presence of a base to form the intermediate product. This intermediate product is then reacted with acetic anhydride to form the final product, N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide.", "Starting Materials": [ "6,7-dimethoxy-2-thioxo-1,2-dihydroquinazoline-4-amine", "4-bromoacetanilide", "Base", "Acetic anhydride" ], "Reaction": [ "Step 1: 6,7-dimethoxy-2-thioxo-1,2-dihydroquinazoline-4-amine is reacted with 4-bromoacetanilide in the presence of a base to form the intermediate product.", "Step 2: The intermediate product is then reacted with acetic anhydride to form the final product, N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide." ] } | |
Número CAS |
902503-27-9 |
Nombre del producto |
N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide |
Fórmula molecular |
C18H18N4O3S |
Peso molecular |
370.43 |
Nombre IUPAC |
N-[4-[(6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O3S/c1-10(23)19-11-4-6-12(7-5-11)20-17-13-8-15(24-2)16(25-3)9-14(13)21-18(26)22-17/h4-9H,1-3H3,(H,19,23)(H2,20,21,22,26) |
Clave InChI |
OVLMRHHAPYCRQH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B2519211.png)
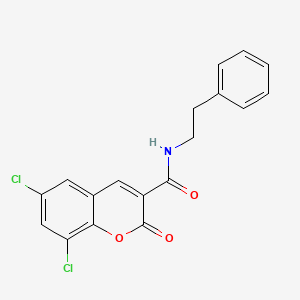
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2519213.png)
![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)
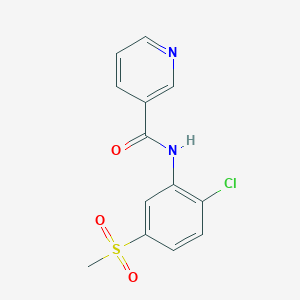
![2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2519218.png)
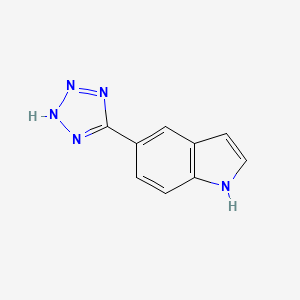
![4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine](/img/structure/B2519222.png)
![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)
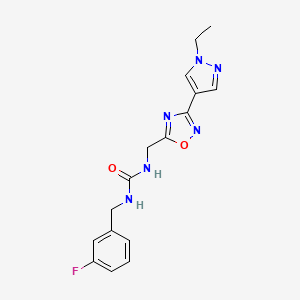
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2519225.png)
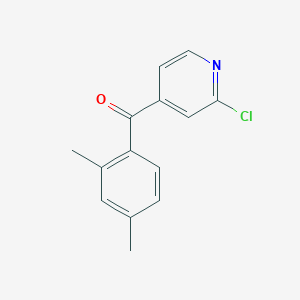
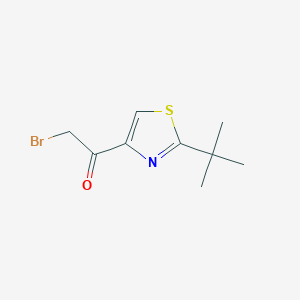
![7-(4-fluorophenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2519228.png)